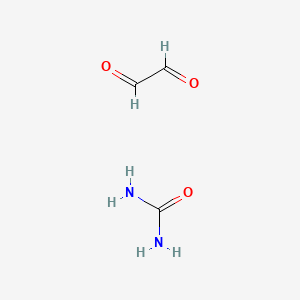

Oxaldehyde;urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is the smallest dialdehyde, consisting of two aldehyde groupsIt is a diamide of carbonic acid and plays a significant role in the metabolism of nitrogen-containing compounds by animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Oxaldehyde (Glyoxal):

Laboratory Methods: Glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid or by the ozonolysis of benzene.

Industrial Production: Commercial glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid.

-

Urea:

Laboratory Methods: Urea can be synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to form urea.

Industrial Production: The industrial production of urea involves the same reaction but on a larger scale, typically using the Bosch-Meiser urea process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Glyoxal can undergo oxidation to form glyoxylic acid and oxalic acid.

Reduction: Glyoxal can be reduced to ethylene glycol.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the oxidation of glyoxal.

Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of glyoxal.

Condensation: Glyoxal and urea react under acidic conditions to form condensation products.

Major Products:

Oxidation: Glyoxylic acid, oxalic acid.

Reduction: Ethylene glycol.

Condensation: 4,5-dihydroxy-2-imidazolidinone, dimethylol ethylene urea.

Applications De Recherche Scientifique

Chemistry:

- Glyoxal is used as a chemical intermediate in the production of pharmaceuticals and dyestuffs .

- Urea is used in the synthesis of various organic compounds and as a starting material for the production of plastics and resins .

Biology:

- Glyoxal is used in the study of glycation, which involves the modification of proteins by sugars .

- Urea is used in fertilizers to provide a readily available source of nitrogen for plants .

Medicine:

- Glyoxal is used as a disinfecting agent and biocide .

- Urea is used in dermatological products to treat dry and rough skin .

Industry:

Mécanisme D'action

Oxaldehyde (Glyoxal):

- Glyoxal exerts its effects through glycation, which involves the modification of proteins by forming advanced glycation end-products (AGEs). This process can affect protein function and is implicated in various diseases .

Urea:

- Urea acts as a humectant, drawing moisture into the skin and helping to maintain skin hydration. It also has keratolytic properties, helping to break down and remove dead skin cells .

Comparaison Avec Des Composés Similaires

Glycolaldehyde: Similar to glyoxal but with only one aldehyde group.

Oxalic Acid: The fully oxidized form of glyoxal.

Formaldehyde: A simpler aldehyde with only one carbon atom.

Uniqueness:

Propriétés

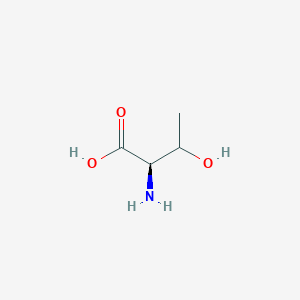

Numéro CAS |

53037-34-6 |

|---|---|

Formule moléculaire |

C3H6N2O3 |

Poids moléculaire |

118.09 g/mol |

Nom IUPAC |

oxaldehyde;urea |

InChI |

InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |

Clé InChI |

ZQUAGYUZGXDEIA-UHFFFAOYSA-N |

SMILES canonique |

C(=O)C=O.C(=O)(N)N |

Numéros CAS associés |

53037-34-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)

![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)

![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)

![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)

![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)